2-Methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine is a chemical compound characterized by its unique structure and potential applications in various fields. The compound has a molecular formula of and a molecular weight of approximately 209.38 g/mol. This compound is classified primarily as an amine due to the presence of the amine functional group.
2-Methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine falls under the category of aliphatic amines. It features a branched alkyl chain with a cyclohexene moiety, making it a complex organic molecule with potential applications in fragrance and pharmaceutical industries.
The synthesis of 2-Methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine typically involves multi-step organic reactions. The general synthetic route may include:
The synthesis requires careful control of reaction conditions such as temperature and pressure to ensure high yields and purity of the final product. Techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are commonly employed for product verification.
The molecular structure of 2-Methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine can be represented by its InChI and SMILES notations:
InChI=1S/C14H27N/c1-10(2)8-15-9-14-12(4)6-11(3)7-13(14)5/h6,10,12-15H,7-9H2,1-5H3
N(CC1C(CC(C)=CC1C)C)CC(C)C
This indicates a branched structure with specific stereochemistry around the cyclohexene ring .
The exact mass of the compound is 209.21435 g/mol with a molecular weight of 209.38 g/mol . The structural complexity suggests potential for diverse interactions in biological systems.
As an amine, 2-Methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine can participate in various chemical reactions:
Reactions involving this compound require specific conditions to favor desired pathways while minimizing side reactions. Techniques such as high-performance liquid chromatography may be used to monitor reaction progress.
The mechanism of action for compounds like 2-Methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine often involves interactions at the molecular level with biological targets such as receptors or enzymes.
While specific data on its mechanism is limited, similar compounds have shown potential in modulating neurotransmitter systems or exhibiting antibacterial properties. Further research is needed to elucidate its precise mechanisms in biological contexts.
The physical properties of 2-Methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine include:
Key chemical properties include:
Relevant data from spectral analysis supports these properties .
The unique structure of 2-Methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine suggests potential applications in:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: